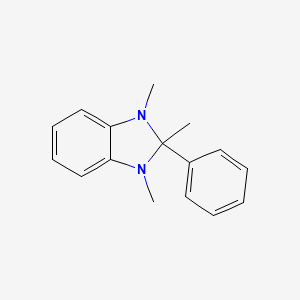
N-(3-chlorophenyl)-N'-isobutylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-isobutylthiourea, commonly known as A22, is a chemical compound with potential applications in scientific research. A22 is a thiourea derivative that has been shown to inhibit the function of a protein called VPS34, which is involved in the regulation of autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. In
作用機序
A22 inhibits the function of VPS34, which is a class III phosphatidylinositol 3-kinase (PI3K) that is involved in the regulation of autophagy. VPS34 is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of autophagosomes, the structures that engulf cellular components during autophagy. By inhibiting VPS34, A22 prevents the formation of autophagosomes and inhibits the process of autophagy.
Biochemical and Physiological Effects
A22 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting autophagy, A22 has been shown to inhibit the production of reactive oxygen species (ROS) and to induce apoptosis in cancer cells. A22 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
A22 has several advantages for use in lab experiments. It is a highly specific inhibitor of VPS34, which makes it useful for studying the role of autophagy in disease states. A22 has also been shown to be effective in a variety of cell types, which makes it a versatile tool for researchers. However, A22 has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. Additionally, A22 has poor solubility in water, which can make it difficult to work with in some laboratory settings.
将来の方向性
There are several future directions for research on A22. One area of interest is the development of new and more efficient synthesis methods for A22. Another area of interest is the investigation of the potential of A22 as a cancer therapy, either alone or in combination with other therapies. Additionally, there is interest in the development of new VPS34 inhibitors that may be more effective or have fewer side effects than A22. Finally, there is interest in further investigating the role of autophagy in various disease states and identifying new therapeutic targets.
合成法
A22 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process can be complex and requires careful attention to detail to ensure the purity and quality of the final product. The exact details of the synthesis method may vary depending on the specific laboratory conditions and equipment used.
科学的研究の応用
A22 has potential applications in a variety of scientific research areas, particularly in the study of autophagy. By inhibiting the function of VPS34, A22 can be used to investigate the role of autophagy in various disease states and to identify potential therapeutic targets. A22 has been shown to be effective in inhibiting autophagy in a variety of cell types, including cancer cells, and has been used in preclinical studies to investigate the potential of autophagy inhibition as a cancer therapy.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUBFZIQPTVHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)



![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)


![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)

![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]](/img/structure/B5781586.png)